(2-Methoxyethyl)(methyl)amine hydrochloride

Hydrochloride salt Physical form Melting point

(2-Methoxyethyl)(methyl)amine hydrochloride (CAS 110802-06-7) is the hydrochloride salt of N-(2-methoxyethyl)methylamine, a secondary amine bearing a 2-methoxyethyl substituent and an N-methyl group. The free base (CAS 38256-93-8) is a flammable liquid (flash point ~1 °C, bp ~96 °C), while the hydrochloride salt is a white crystalline powder with a melting point of approximately 205–209 °C that is soluble in water, methanol, and ethanol.

Molecular Formula C4H12ClNO
Molecular Weight 125.6 g/mol
CAS No. 110802-06-7
Cat. No. B1289777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxyethyl)(methyl)amine hydrochloride
CAS110802-06-7
Molecular FormulaC4H12ClNO
Molecular Weight125.6 g/mol
Structural Identifiers
SMILESCNCCOC.Cl
InChIInChI=1S/C4H11NO.ClH/c1-5-3-4-6-2;/h5H,3-4H2,1-2H3;1H
InChIKeyWZTOGZXZQJFJNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxyethyl)(methyl)amine hydrochloride (CAS 110802-06-7): Chemical Identity, Salt-Form Properties, and Role as a Pharmaceutical Intermediate


(2-Methoxyethyl)(methyl)amine hydrochloride (CAS 110802-06-7) is the hydrochloride salt of N-(2-methoxyethyl)methylamine, a secondary amine bearing a 2-methoxyethyl substituent and an N-methyl group [1]. The free base (CAS 38256-93-8) is a flammable liquid (flash point ~1 °C, bp ~96 °C), while the hydrochloride salt is a white crystalline powder with a melting point of approximately 205–209 °C that is soluble in water, methanol, and ethanol . This compound serves primarily as a molecular building block in organic synthesis, most notably as a key intermediate for constructing the (2-methoxyethyl)(methyl)amino pharmacophoric motif found in the high-affinity metabotropic glutamate receptor 1 (mGluR1) antagonist YM-202074 [2].

Why (2-Methoxyethyl)(methyl)amine hydrochloride Cannot Be Casually Replaced by In-Class Amine Analogs


Although multiple 2-substituted ethylamines and their N-alkyl variants exist within the same chemical space, simple substitution with a primary amine analog (e.g., 2-methoxyethylamine), an N-ethyl variant, or an ethoxy homolog introduces meaningful differences in basicity (pKa), nucleophilicity, steric profile, and physical form that propagate into downstream synthetic outcomes. The hydrochloride salt form specifically addresses the flammability and storage challenges of the free base liquid while providing a pre-weighed, stoichiometrically defined reactive species for amide bond formation and reductive amination sequences . Downstream, the (2-methoxyethyl)(methyl)amino moiety—when incorporated into larger pharmacophores—has been shown to confer high-affinity target binding (Ki = 4.8 nM at mGluR1) that cannot be replicated by simple primary amine or des-methyl analogs [1]. These physiochemical and pharmacological distinctions make casual in-class substitution a material risk to synthetic reproducibility and target potency.

Quantitative Differentiation Evidence for (2-Methoxyethyl)(methyl)amine hydrochloride Against Closest Analogs


HCl Salt vs Free Base: Melting Point, Physical Form, and Storage Safety Comparison for Procurement Decisions

The hydrochloride salt of (2-methoxyethyl)(methyl)amine offers a fundamentally different physical form and safety profile compared to its free base counterpart. The HCl salt is a white crystalline powder with a melting point of approximately 205–209 °C that can be stored at room temperature . In contrast, the free base (CAS 38256-93-8) is a flammable liquid (flash point 1 °C, boiling point ~96 °C) classified under GHS as Flam. Liq. 2, Eye Dam. 1, Skin Irrit. 2, and Skin Sens. 1, requiring storage under inert gas at 2–8 °C . The salt form eliminates the flammability hazard during weighing and handling, enables accurate stoichiometric dispensing as a solid, and provides the amine in a protonated form ready for direct use in aqueous reaction media without the need for in situ acid addition [1].

Hydrochloride salt Physical form Melting point Storage safety Free base comparison

pKa Differentiation: N-Methyl Secondary Amine vs Primary Amine Analog 2-Methoxyethylamine

The N-methyl substitution in (2-methoxyethyl)(methyl)amine reduces the basicity of the nitrogen center relative to the primary amine analog 2-methoxyethylamine. The secondary amine has a predicted pKa of 9.52 ± 0.10, compared with the experimentally measured pKa of 9.89 (at 10 °C) for 2-methoxyethylamine (CAS 109-85-3) . This pKa difference of approximately 0.37 units corresponds to the N-methyl secondary amine being roughly 2.3-fold less basic than its primary amine counterpart at a given pH, which affects the protonation equilibrium in the pH 8–10 range relevant to reductive amination and nucleophilic catalysis conditions [1].

pKa Basicity Secondary amine Primary amine Protonation state

Boiling Point and Volatility Differentiation from Ethoxy Homolog (2-Ethoxyethyl)methylamine

The methoxy-to-ethoxy homologation significantly alters the boiling point of the secondary amine scaffold. (2-Methoxyethyl)(methyl)amine (free base) has a boiling point of approximately 96 °C . In contrast, the ethoxy homolog, (2-ethoxyethyl)(methyl)amine (CAS 38256-94-9), has an estimated boiling point of approximately 193 °C, nearly double that of the methoxy variant . This ~97 °C boiling point difference directly impacts the practical removal of excess amine reagent by evaporation or distillation during workup; the methoxy variant can be removed under mild rotary evaporation conditions, whereas the ethoxy analog would require significantly higher temperatures or reduced pressure, increasing the risk of thermal degradation of sensitive products .

Boiling point Volatility Ethoxy analog Distillation Reaction solvent

Pharmacophoric Specificity: The (2-Methoxyethyl)(methyl)amino Moiety in the High-Affinity mGluR1 Antagonist YM-202074

The (2-methoxyethyl)(methyl)amino group is an integral pharmacophoric element of YM-202074 (N-cyclohexyl-6-{[(2-methoxyethyl)(methyl)amino]methyl}-N-methylthiazolo[3,2-a]benzimidazole-2-carboxamide), a high-affinity, selective allosteric mGluR1 antagonist. YM-202074 binds to an allosteric site of rat mGluR1 with a Ki of 4.8 ± 0.37 nM and inhibits mGluR1-mediated inositol phosphate production in rat cerebellar granule cells with an IC₅₀ of 8.6 ± 0.9 nM, while demonstrating selectivity over mGluR2–7 [1][2]. The (2-methoxyethyl)(methyl)amino side chain contributes to the compound's balanced polarity (XLogP3-AA of the free amine = −0.4) [3] and provides a tertiary amine center that is critical for receptor interaction. In a rat transient middle cerebral artery occlusion model, intravenous infusion of YM-202074 produced dose-dependent reduction of infarct volume and improvement of neurological deficit, with the free brain concentration reaching approximately 0.3 µM within 12 minutes of infusion [1].

mGluR1 antagonist YM-202074 Neuroprotection Allosteric modulator Stroke

Antisense Oligonucleotide Modification: 2′-O-NMA vs 2′-O-MOE — Comparable RNA Affinity and In Vivo Activity with Validated Safety Profile

The (2-methoxyethyl)(methyl)amine scaffold serves as the precursor to the 2′-O-[2-(methylamino)-2-oxoethyl] (2′-O-NMA) modification in antisense oligonucleotides (ASOs). In a direct comparative study by Prakash et al. (2008), 2′-O-NMA-modified ASOs exhibited an increase in binding affinity to complementary RNA similar to that achieved by the clinically validated 2′-O-methoxyethyl (2′-O-MOE) modification, both relative to first-generation antisense oligodeoxynucleotides [1]. The 2′-O-NMA-modified ASO targeting PTEN reduced PTEN mRNA expression in a dose-dependent manner in vitro and in vivo, comparable to the 2′-O-MOE-modified ASO. Crucially, toxicity parameters—including AST, ALT, organ weights, and body weights—were normal and comparable between 2′-O-NMA and 2′-O-MOE treated animals [1]. Earlier foundational work demonstrated that 2′-O-NMA-modified oligonucleotides exhibit high binding affinity to complementary RNA (but not to DNA) and considerably enhanced nuclease stability with t₁/₂ > 24 h [2].

Antisense oligonucleotide 2′-O-modification RNA affinity PTEN knockdown Nuclease resistance

Secondary Amine Reactivity Profile: Steric and Electronic Differentiation from Primary Amine and Tertiary Amine Analogs

The N-methyl secondary amine structure of (2-methoxyethyl)(methyl)amine occupies a distinct reactivity niche between the more nucleophilic but less sterically differentiated primary amine 2-methoxyethylamine and the fully substituted tertiary amine N,N-dimethyl-2-methoxyethylamine [1]. The secondary amine retains a single N–H hydrogen (hydrogen bond donor count = 1) capable of forming directed hydrogen bonds, which is absent in the tertiary amine analog. Simultaneously, the N-methyl group introduces steric bulk that moderates the nucleophilic reactivity at nitrogen relative to the primary amine, as evidenced by the ~0.37-unit lower pKa (9.52 vs 9.89) . This single N–H functionality also enables mono-functionalization (e.g., mono-acylation, mono-alkylation) without the competing bis-functionalization that can occur with primary amines, and avoids the quaternization risk inherent to tertiary amines [2]. The methoxyethyl oxygen (hydrogen bond acceptor count = 2) provides additional polarity (XLogP3-AA = −0.4) that enhances aqueous solubility relative to purely alkyl-substituted secondary amines [2].

Secondary amine Nucleophilicity Steric effects Alkylation Amide formation

Procurement-Relevant Application Scenarios for (2-Methoxyethyl)(methyl)amine hydrochloride Based on Verified Differentiation Evidence


CNS Drug Discovery: SAR Exploration Around the mGluR1 Allosteric Antagonist Pharmacophore

Use (2-methoxyethyl)(methyl)amine hydrochloride as a key synthetic intermediate for constructing the (2-methoxyethyl)(methyl)aminomethyl side chain found in YM-202074 and structural analogs. The validated mGluR1 binding affinity (Ki = 4.8 nM) and in vivo neuroprotective efficacy of YM-202074 provide a strong rationale for incorporating this amine motif into novel mGluR1-targeted chemical series for stroke, CNS injury, and neuropsychiatric indications [1][2]. The HCl salt form enables direct use in reductive amination with aldehyde-bearing heterocyclic cores without requiring separate acid activation.

Oligonucleotide Therapeutics: Synthesis of 2′-O-NMA Phosphoramidite Building Blocks

Employ (2-methoxyethyl)(methyl)amine as the amine component for preparing 2′-O-[2-(methylamino)-2-oxoethyl] (2′-O-NMA) modified nucleoside phosphoramidites. The head-to-head evidence demonstrating comparable RNA affinity, in vivo mRNA knockdown potency, and safety profile relative to the industry-standard 2′-O-MOE modification [3] positions 2′-O-NMA as a credible, IP-differentiated alternative for antisense oligonucleotide and siRNA therapeutics. The free base or HCl salt can serve as the starting material depending on the phosphoramidite coupling strategy employed.

Medicinal Chemistry Library Synthesis: Mono-Functionalizable Secondary Amine Building Block with Balanced Polarity

Use the hydrochloride salt as a pre-weighed, stoichiometrically defined secondary amine building block for parallel library synthesis via amide coupling, sulfonamide formation, or reductive amination. The single N–H donor enables clean mono-functionalization without bis-adduct formation [4], while the methoxyethyl ether oxygen (XLogP = −0.4) enhances aqueous solubility of intermediates during workup and purification compared to purely alkyl secondary amines. The solid salt form facilitates automated solid-dispensing workflows in high-throughput medicinal chemistry settings.

Process Chemistry: Non-Flammable Amine Reagent for Scale-Up Reactions Requiring Simplified Safety Infrastructure

In kilo-lab and pilot-plant settings where the free base's flammability (flash point 1 °C) and GHS hazard profile (Eye Dam. 1, Skin Irrit. 2) mandate explosion-proof equipment and specialized storage, the hydrochloride salt provides a non-flammable, room-temperature-stable solid alternative that eliminates these infrastructure requirements . The salt's water solubility also facilitates aqueous workup procedures and simplifies waste stream management relative to organic-solvent-based free base handling.

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